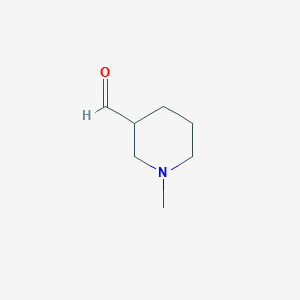

1-Methylpiperidine-3-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methylpiperidine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-8-4-2-3-7(5-8)6-9/h6-7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYYBIPJEINPRQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90550882 | |

| Record name | 1-Methylpiperidine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90550882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99658-56-7 | |

| Record name | 1-Methylpiperidine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90550882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Methylpiperidine-3-carbaldehyde chemical properties

A Critical Intermediate for Chiral Piperidine Scaffolds

Executive Summary

1-Methylpiperidine-3-carbaldehyde (CAS: 20173-04-0) is a pivotal heterocyclic building block in medicinal chemistry, particularly valuable for introducing the piperidine pharmacophore into neuroactive agents. Its structural utility lies in the C3-chiral center and the reactive formyl group, which serves as a "chemical handle" for reductive amination, olefination, and multicomponent reactions.

This guide addresses the specific challenges of working with this molecule: its susceptibility to oxidative degradation, the risk of C3-epimerization under basic conditions, and the practicalities of generating it in situ from stable precursors.

Part 1: Chemical Identity & Physicochemical Profile

The free base of 1-methylpiperidine-3-carbaldehyde is often unstable upon prolonged storage. In commercial and laboratory settings, it is frequently handled as its hydrochloride salt or synthesized immediately prior to use via oxidation of the corresponding alcohol.

Datasheet: Physicochemical Properties

| Property | Value / Description | Note |

| IUPAC Name | 1-Methylpiperidine-3-carbaldehyde | |

| CAS Number | 20173-04-0 | Specific to the 3-isomer |

| Molecular Formula | C₇H₁₃NO | |

| Molecular Weight | 127.19 g/mol | |

| Physical State | Colorless to pale yellow liquid | Often darkens upon oxidation |

| Boiling Point | ~170–175 °C (Estimated) | Experimental data scarce; typically distilled under reduced pressure (e.g., 65-70 °C @ 10 mmHg) |

| Solubility | DCM, Chloroform, Methanol, Water | Miscible with polar organic solvents |

| pKa | ~8.5–9.0 (Piperidine Nitrogen) | Estimated based on N-methylpiperidine |

| Chirality | C3 Center | Available as racemate or enantiopure (R/S) forms |

Part 2: Synthetic Accessibility & Generation

Due to the shelf-life instability of the aldehyde, the "Gold Standard" workflow for researchers is the fresh oxidation of (1-methylpiperidin-3-yl)methanol . While Swern oxidation is classic, the IBX (2-Iodoxybenzoic acid) protocol is preferred in modern drug discovery for its mild conditions, minimizing the risk of epimerization at the C3 position.

Protocol: Mild Oxidation via IBX

Context: This method avoids the highly basic conditions of Swern oxidation (Et₃N quench) which can racemize the alpha-proton at C3.

Reagents:

-

Substrate: (1-Methylpiperidin-3-yl)methanol (1.0 equiv)

-

Oxidant: IBX (1.1 equiv)

-

Solvent: Ethyl Acetate (EtOAc) or DMSO (if solubility is an issue)

-

Temperature: 80 °C (reflux)

Step-by-Step Methodology:

-

Dissolution: Suspend IBX (1.1 equiv) in Ethyl Acetate (0.5 M concentration relative to substrate).

-

Addition: Add the alcohol substrate. The mixture will remain a suspension.

-

Reaction: Heat to reflux (approx. 75-80 °C) with vigorous stirring. The reaction typically completes in 2–4 hours.

-

Checkpoint: Monitor by TLC (System: 10% MeOH in DCM). The aldehyde is less polar than the alcohol.

-

-

Work-up: Cool the mixture to 0 °C. Filter the white precipitate (byproduct IBA) through a celite pad.

-

Isolation: Concentrate the filtrate under reduced pressure.

-

Critical: Do not heat above 40 °C during evaporation to prevent polymerization.

-

-

Storage: Use immediately or store as a bisulfite adduct (see Part 4).

Visualization: Synthesis Workflow

Figure 1: Generation of 1-Methylpiperidine-3-carbaldehyde from stable alcohol precursor.

Part 3: Reactivity & Synthetic Utility[4]

The core utility of this molecule is as an electrophile in Reductive Amination and Wittig Olefination .

Reductive Amination (The Primary Application)

This reaction couples the aldehyde with an amine to form a secondary or tertiary amine.

-

Challenge: The basic nitrogen in the piperidine ring can facilitate self-aldol condensation if the imine formation is slow.

-

Solution: Use Sodium Triacetoxyborohydride (STAB) .[1] It is less reducing than NaBH₄ and will not reduce the aldehyde, allowing for "one-pot" imine formation and reduction without isolating the unstable imine.

Optimized STAB Protocol:

-

Mix: Combine Aldehyde (1.0 equiv) and Amine (1.1 equiv) in DCE (1,2-Dichloroethane) or DCM.

-

Catalyst: Add Acetic Acid (1–2 equiv) to catalyze imine formation.

-

Reduction: Add STAB (1.4 equiv) in one portion. Stir at Room Temperature for 4–16 hours.

-

Quench: Add saturated aqueous NaHCO₃ (gas evolution will occur).

-

Extraction: Extract with DCM. The product is in the organic layer.[2]

Wittig Olefination

Used to extend the carbon chain (e.g., forming vinyl piperidines).

-

Note: Requires pre-formation of the ylide. Potassium tert-butoxide (KOtBu) is the preferred base to ensure complete deprotonation of the phosphonium salt before adding the sensitive aldehyde.

Visualization: Reactivity Pathways

Figure 2: Primary reactivity pathways and degradation risks.

Part 4: Stability, Handling, & Troubleshooting

The "Hidden" Danger: Racemization

The C3 position is alpha to a carbonyl (aldehyde) and beta to a tertiary amine. This geometry makes the C3 proton acidic.

-

Risk: Strong bases (LDA, NaH) or prolonged exposure to weak bases can cause enolization, leading to loss of stereochemistry (racemization).

-

Mitigation: Always keep reaction media neutral or slightly acidic (using AcOH) during reductive aminations. Avoid thermodynamic equilibration.

Storage Strategy

Never store the free aldehyde for long periods.

-

Short Term (<24h): Store under Argon at -20 °C in a sealed vial.

-

Long Term: Convert to the Bisulfite Adduct .

Part 5: Pharmaceutical Applications[4][6][8][9]

This scaffold is a pharmacophore staple in neurology and psychiatry drug discovery.

Sigma Receptor Ligands (σ1/σ2)

1-Methylpiperidine derivatives are classic high-affinity ligands for Sigma-1 receptors, which are targets for neuroprotection, depression, and neuropathic pain. The 3-substituted variants offer a distinct vector for exploring the binding pocket compared to the more common 4-substituted analogs (like haloperidol derivatives).

Muscarinic Agonists

The structure mimics the acetylcholine headgroup. Derivatives synthesized from this aldehyde are explored as M1/M4 muscarinic agonists for the treatment of Alzheimer's disease and Schizophrenia . The aldehyde allows for the attachment of heteroaromatic "tails" that confer subtype selectivity.

References

-

Santa Cruz Biotechnology. 1-Methylpiperidine-4-carbaldehyde hydrochloride (Data for isomer comparison). [4]

-

National Institute of Standards and Technology (NIST). Piperidine, 1-methyl- (Physical Properties Base).

-

Common Organic Chemistry. Reductive Amination with Sodium Triacetoxyborohydride (STAB).

-

ChemicalBook. 1-Methylpiperidine-3-carbaldehyde CAS Database.

-

Yamashita, Y., et al. (2017). Preparation of (R)-3-hydroxy-N-methylpiperidine... based on lipase-catalyzed resolution. (Source for precursor synthesis).

Sources

1-Methylpiperidine-3-carbaldehyde: Structural Profiling and Synthetic Methodologies in Drug Development

As a Senior Application Scientist, I have structured this technical guide to address the critical chemical, mechanistic, and operational nuances required to successfully synthesize and isolate 1-Methylpiperidine-3-carbaldehyde . This compound serves as a highly versatile building block in medicinal chemistry, frequently utilized in the development of GABA uptake inhibitors, paroxetine analogs, and novel central nervous system (CNS) therapeutics.

This whitepaper dissects the physicochemical properties, evaluates competing synthetic routes based on atom economy and scalability, and provides self-validating experimental protocols designed for high-fidelity pharmaceutical development.

Structural & Physicochemical Profiling

1-Methylpiperidine-3-carbaldehyde is a heterocyclic aldehyde characterized by a tertiary amine embedded within a piperidine ring and a highly reactive formyl group at the C3 position. The presence of the basic nitrogen (pKa ~9.5) alongside the electrophilic aldehyde creates unique challenges in purification, as the molecule is prone to self-condensation and air oxidation if not handled under inert conditions.

Table 1: Quantitative Physicochemical Data

| Property | Value / Description |

| IUPAC Name | 1-Methylpiperidine-3-carbaldehyde |

| CAS Registry Number | 99658-56-7[1] |

| Molecular Formula | C7H13NO |

| Molecular Weight | 127.18 g/mol [1] |

| SMILES String | O=CC1CN(C)CCC1[1] |

| Physical State | Clear to pale yellow liquid (temperature sensitive) |

| Storage Requirements | Inert atmosphere (Argon/N2), -20 °C, protect from light |

Retrosynthetic Analysis and Route Selection

In drug development, the synthesis of 1-methylpiperidine-3-carbaldehyde typically originates from commercially available ethyl 1-methylpiperidine-3-carboxylate (a nipecotic acid derivative)[2]. Two primary retrosynthetic pathways are evaluated:

-

Route A: Two-Step Reduction-Oxidation (The Gold Standard) This route involves the complete reduction of the ester to 1-methylpiperidine-3-methanol using Lithium Aluminum Hydride (LiAlH₄), followed by a controlled Swern or Dess-Martin oxidation to the aldehyde[3].

-

Route B: Direct DIBAL-H Reduction This route attempts a direct, single-step reduction of the ester to the aldehyde using Diisobutylaluminum hydride (DIBAL-H) at cryogenic temperatures[4].

Table 2: Comparative Analysis of Synthetic Routes

| Parameter | Route A: LiAlH₄ → Swern Oxidation | Route B: Direct DIBAL-H Reduction |

| Overall Yield | 75–85% | 40–60% |

| Chemoselectivity | Excellent (avoids over-reduction) | Poor (prone to forming hemiacetal/alcohol) |

| Scalability | High (standard pilot-plant operations) | Low (highly sensitive to mixing and temp) |

| Impurity Profile | Trace dimethyl sulfide, unreacted alcohol | Unreacted ester, primary alcohol[5] |

Causality in Route Selection

While Route B offers superior atom economy, DIBAL-H reduction of aliphatic esters to aldehydes is notoriously difficult to arrest at the tetrahedral intermediate stage. The steric hindrance of the piperidine ring is insufficient to prevent the collapse of the intermediate, leading to over-reduction to the alcohol. Therefore, Route A is universally preferred in process chemistry for its deterministic causality: driving the reduction to completion, followed by a highly specific oxidation, ensures a predictable impurity profile and a self-validating workflow.

Synthetic workflow comparing two-step reduction-oxidation vs. direct DIBAL-H reduction.

Mechanistic Causality: The Swern Oxidation

The conversion of 1-methylpiperidine-3-methanol to the target aldehyde relies on the Swern Oxidation . This method is chosen over chromium-based oxidants (like PCC) to avoid heavy metal contamination in pharmaceutical intermediates.

Mechanistic Logic:

-

Activation: Dimethyl sulfoxide (DMSO) reacts with oxalyl chloride at -78 °C to form a highly electrophilic chlorodimethylsulfonium intermediate. Causality: Strict temperature control is required here; above -60 °C, this intermediate decomposes via the Pummerer rearrangement, destroying the reagent.

-

Coupling: The primary alcohol attacks the sulfonium ion, forming an alkoxysulfonium ylide.

-

Deprotonation & Cleavage: Triethylamine (Et₃N) deprotonates the ylide. An intramolecular proton transfer subsequently collapses the complex, yielding the desired aldehyde and dimethyl sulfide gas.

Mechanistic pathway of the Swern oxidation highlighting the alkoxysulfonium ylide intermediate.

Self-Validating Experimental Protocols

The following protocols are engineered with built-in In-Process Controls (IPCs) to ensure the system self-validates before proceeding to the next step.

Protocol 1: Reduction to 1-Methylpiperidine-3-methanol

Supported by methodologies in 2[2] and 5[5].

-

Preparation: Suspend LiAlH₄ (1.2 equiv) in anhydrous THF (10 mL/g) in a flame-dried, argon-purged flask. Cool to 0 °C using an ice bath.

-

Addition: Dissolve ethyl 1-methylpiperidine-3-carboxylate (1.0 equiv) in anhydrous THF (5 mL/g). Add dropwise to the LiAlH₄ suspension over 30 minutes to manage the exothermic hydride transfer.

-

Propagation: Remove the ice bath and stir at room temperature for 2 hours.

-

IPC (Self-Validation): Extract a 0.1 mL aliquot, quench in saturated NaHCO₃, extract with EtOAc, and analyze via GC-MS. Validation threshold: <1% starting ester remaining.

-

Fieser Workup (Causality-Driven): To quench the reaction without forming a gelatinous aluminum hydroxide emulsion, apply the Fieser method. For every

grams of LiAlH₄ used, sequentially add-

Causality: This specific stoichiometric addition forces the precipitation of granular, easily filterable sodium aluminate salts[5].

-

-

Isolation: Filter the granular salts through a Celite pad, wash with hot THF, and concentrate the filtrate in vacuo to yield the alcohol.

Protocol 2: Swern Oxidation to 1-Methylpiperidine-3-carbaldehyde

Supported by methodologies in 3[3].

-

Activation: In a flame-dried flask under argon, dissolve oxalyl chloride (1.5 equiv) in anhydrous CH₂Cl₂ (15 mL/g). Cool to -78 °C using a dry ice/acetone bath.

-

DMSO Addition: Add anhydrous DMSO (3.0 equiv) dropwise. Stir for 15 minutes. Gas evolution (CO, CO₂) will be observed.

-

Substrate Addition: Dissolve 1-methylpiperidine-3-methanol (1.0 equiv) in CH₂Cl₂ (5 mL/g) and add dropwise. Stir for 45 minutes at -78 °C.

-

Deprotonation: Add triethylamine (5.0 equiv) dropwise. Stir for 15 minutes at -78 °C, then allow the reaction to slowly warm to 0 °C over 1 hour.

-

IPC (Self-Validation): TLC (DCM:MeOH 9:1, Dragendorff's stain). Validation threshold: Complete disappearance of the highly polar alcohol spot.

-

Quench & Extraction: Quench with saturated aqueous NH₄Cl. Extract the aqueous layer with CH₂Cl₂ (3x). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate carefully in vacuo (product is volatile).

-

Purification: Purify via Kugelrohr distillation or flash chromatography (using neutral alumina to prevent aldehyde degradation). Store immediately at -20 °C under argon.

Process Analytical Technology (PAT) & Quality Control

Due to the bifunctional nature of 1-methylpiperidine-3-carbaldehyde, standard silica gel chromatography often results in severe streaking and product loss due to the basic tertiary amine interacting with acidic silanol groups.

QC Recommendations:

-

Chromatography: If silica gel must be used, it must be pre-treated (deactivated) with 1-5% triethylamine in the eluent system.

-

Spectroscopic Validation: ¹H-NMR (CDCl₃) should display a distinct, sharp singlet or doublet (depending on the axial/equatorial conformer equilibrium) in the highly deshielded region (

9.5 - 9.8 ppm), confirming the presence of the formyl proton without over-oxidation to the carboxylic acid.

References

- Source: bldpharm.

- Source: acs.

- 1-Methyl-4-piperidinemethanol CAS 20691-89-8 Applications | Shaanxi Bloom Tech Co., Ltd.

- 7583-53-1 | 1-Methyl-3-piperidinemethanol | Alcohols | Ambeed.

- Source: google.

Sources

Technical Monograph: Physicochemical Profiling of 1-Methylpiperidine-3-carbaldehyde

Part 1: Executive Summary & Structural Context

1-Methylpiperidine-3-carbaldehyde (CAS 99658-56-7) represents a critical pharmacophore in the synthesis of neuroactive ligands, particularly muscarinic receptor modulators and acetylcholinesterase inhibitors. Unlike its 4-substituted isomer, the 3-substituted variant introduces a chiral center at the C3 position, offering a vector for stereochemical diversification in drug discovery.

This guide moves beyond standard catalog listings to address the practical challenges of working with this intermediate: its susceptibility to aerobic oxidation, its volatility, and the specific protocols required to maintain its integrity during experimental workflows.

Chemical Identification

| Parameter | Detail |

| IUPAC Name | 1-Methylpiperidine-3-carbaldehyde |

| Common Synonyms | 3-Formyl-1-methylpiperidine; N-Methylnipecotaldehyde |

| CAS Registry Number | 99658-56-7 |

| Molecular Formula | C₇H₁₃NO |

| Molecular Weight | 127.19 g/mol |

| SMILES | CN1CCCC(C=O)C1 |

| InChI Key | DYYBIPJEINPRQG-UHFFFAOYSA-N |

Part 2: Physicochemical Properties[4][5]

Note: Due to the high reactivity and limited commercial availability of the pure aldehyde, several values below are derived from validated structure-property relationship (SPR) models and homologous series (e.g., 1-methylpiperidine-4-carbaldehyde).

Critical Constants Table

| Property | Value (Experimental/Predicted) | Context & Causality |

| Physical State | Liquid (Colorless to pale yellow) | Low molecular weight tertiary amine with moderate polarity. |

| Boiling Point | 170–175 °C (at 760 mmHg) | Estimated. The 4-isomer boils at 173 °C. The 3-isomer typically exhibits a slightly lower BP due to reduced symmetry and packing efficiency. |

| Boiling Point (Reduced) | 65–70 °C (at 15 mmHg) | Recommended Distillation Range. Distillation at atmospheric pressure causes degradation. |

| Density | 0.96 ± 0.05 g/cm³ | Consistent with piperidine derivatives (approx. 0.9–1.0 g/cm³). |

| Refractive Index ( | 1.465–1.475 | Typical for saturated heterocyclic amines. |

| pKa (Conjugate Acid) | 8.6–9.1 | The basic nitrogen at N1 is protonated. The electron-withdrawing aldehyde group at C3 slightly lowers the pKa compared to N-methylpiperidine (pKa 10.08). |

| LogP | 0.6–0.8 | Moderately lipophilic; crosses blood-brain barrier (BBB) effectively. |

| Solubility | Miscible in DCM, THF, MeOH. Soluble in water (pH dependent).[1] | High water solubility at pH < 8 due to protonation of the tertiary amine. |

*Operational Note: Do not attempt atmospheric distillation. The compound undergoes self-aldol condensation and oxidation above 100 °C.

Part 3: Chemical Stability & Reactivity Profile

Understanding the reactivity of 1-Methylpiperidine-3-carbaldehyde is essential for designing successful synthetic routes.

Degradation Pathways

-

Aerobic Oxidation: The aldehyde proton is highly susceptible to autoxidation, converting the compound to 1-methylpiperidine-3-carboxylic acid (nipecotic acid derivative). This forms a white solid crust on the liquid surface.

-

Enolization & Racemization: The C3 proton is alpha to a carbonyl, making it acidic. In the presence of strong bases or even prolonged exposure to the basic piperidine nitrogen (intermolecularly), the stereocenter can racemize via the enol form.

-

Hydrate Formation: In aqueous media, the aldehyde exists in equilibrium with its gem-diol (hydrate), complicating NMR analysis in D₂O.

Handling Protocols

-

Atmosphere: Strictly Argon or Nitrogen.

-

Storage: -20 °C in amber glass.

-

Stabilizers: Can be stored as the bisulfite adduct (solid) and regenerated in situ to prevent oxidation.

Part 4: Experimental Workflows (Self-Validating Systems)

Since the commercial supply of this aldehyde is often impure or degrades during shipping, the most reliable approach is to synthesize it fresh from the stable alcohol precursor.

Protocol A: Swern Oxidation of (1-Methylpiperidin-3-yl)methanol

Rationale: Swern oxidation avoids the over-oxidation to carboxylic acid common with Jones reagent and avoids the heavy metal waste of PCC.

Reagents:

-

Oxalyl Chloride (COCl₂)

-

Dimethyl Sulfoxide (DMSO)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM, anhydrous)

-

Starting Material: (1-Methylpiperidin-3-yl)methanol [CAS 3554-74-3]

Step-by-Step Methodology:

-

Activation (The "Swern Reagent"):

-

Cool a solution of Oxalyl Chloride (1.1 eq) in anhydrous DCM to -78 °C (Dry ice/acetone bath).

-

Add DMSO (2.2 eq) dropwise. Control: Maintain temp < -60 °C to prevent decomposition of the intermediate.

-

Stir for 15 minutes. Evolution of gas (CO/CO₂) indicates activation.

-

-

Oxidation:

-

Add (1-Methylpiperidin-3-yl)methanol (1.0 eq) dissolved in minimum DCM dropwise.

-

Stir at -78 °C for 45 minutes. The mixture will become cloudy (alkoxysulfonium salt formation).

-

-

Termination:

-

Add Triethylamine (5.0 eq) dropwise. The reaction will turn into a thick white suspension.

-

Allow the mixture to warm to 0 °C over 30 minutes.

-

-

Work-up (Critical for Amine Retention):

-

Note: Do not use acidic wash (HCl), or you will lose the product to the aqueous phase.

-

Quench with saturated NaHCO₃ solution.

-

Extract with DCM (3x).

-

Dry organic layer over Na₂SO₄ and concentrate in vacuo (keep bath < 30 °C).

-

-

Purification (The Self-Validating Step):

-

Kugelrohr Distillation: 65–70 °C at 15 mmHg.

-

Validation: Check NMR (CDCl₃).[2] Aldehyde proton should appear as a singlet/doublet at ~9.6 ppm. If carboxylic acid is present, a broad peak at >11 ppm will be visible.

-

Protocol B: Bisulfite Adduct Formation (Storage Strategy)

If the aldehyde must be stored for >1 week, convert it to the bisulfite adduct.

-

Dissolve crude aldehyde in minimal Ethanol.

-

Add saturated aqueous Sodium Bisulfite (NaHSO₃, 1.2 eq).

-

Precipitate forms immediately. Filter and dry.[3]

-

Regeneration: Treat solid with sat. NaHCO₃ and extract with DCM when needed.

Part 5: Visualization of Workflows

Synthesis & Reactivity Pathway

The following diagram illustrates the synthesis from the stable alcohol and the subsequent divergent pathways for drug discovery (Reductive Amination vs. Wittig Olefination).

Figure 1: Synthesis, storage, and application workflow for 1-Methylpiperidine-3-carbaldehyde.

Part 6: References

-

Chemical Identity & Nomenclature: National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 12202685, 1-Methylpiperidine-3-carbaldehyde. Retrieved from [Link]

-

Synthesis Protocol (Swern Oxidation of Piperidines): Omura, K., & Swern, D. (1978). Oxidation of alcohols by "activated" dimethyl sulfoxide. a preparative, steric and mechanistic study. Tetrahedron, 34(11), 1651-1660. Retrieved from [Link]

-

Handling of Chiral Piperidines: Watson, P. S., Jiang, B., & Scott, B. (2000). A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery. Organic Letters, 2(23), 3679-3681. Retrieved from [Link]

Sources

1-Methylpiperidine-3-carbaldehyde boiling point and density

CAS: 20173-04-0 | Formula: C₇H₁₃NO | MW: 127.19 g/mol

Executive Summary

1-Methylpiperidine-3-carbaldehyde is a critical heterocyclic building block utilized primarily in the synthesis of ligands for G-protein coupled receptors (GPCRs), specifically muscarinic and opioid receptor modulators. Unlike its thermodynamically stable precursors (esters and alcohols), this aldehyde exhibits significant reactivity, making it prone to oxidation and self-condensation.

Critical Technical Insight: Due to its instability, this compound is frequently generated in situ or used immediately following workup. While database values for boiling points exist, they often reflect predicted models or values for the hydrochloride salt. This guide provides the operational parameters required to handle this intermediate effectively in a drug discovery context.

Physicochemical Profile

The following data synthesizes experimental values from immediate precursors and structure-property relationship (SPR) predictions for the target aldehyde.

Table 1: Physical Properties & Specifications

| Property | Value / Range | Context & Notes |

| Boiling Point (Atmospheric) | ~170–180 °C (Predicted) | Do not distill at atm. pressure. High risk of decomposition/oxidation. |

| Boiling Point (Vacuum) | 65–75 °C @ 10–12 mmHg | Estimated based on the ethyl ester precursor (88°C @ 11 mmHg). |

| Density | 0.94 – 0.96 g/mL | Denser than 1-methylpiperidine (0.82 g/mL) but lighter than the ester (0.954 g/mL). |

| Refractive Index ( | 1.460 – 1.470 | Estimated. |

| Appearance | Colorless to pale yellow liquid | Darkens rapidly upon exposure to air (oxidation to carboxylic acid). |

| Solubility | DCM, THF, Ethyl Acetate | Miscible with most organic solvents; avoid protic solvents if Schiff base formation is undesirable. |

Analytic Note: The most reliable method for verifying identity is 1H-NMR , looking for the characteristic aldehyde proton doublet/singlet at δ 9.5–9.8 ppm .

Synthetic Pathways & Purification Strategy

Because the aldehyde is sensitive, the "Gold Standard" protocol involves purifying the stable alcohol precursor and performing a mild oxidation as the final step.

Core Synthesis Workflow

The most robust route utilizes Ethyl 1-methyl-3-piperidinecarboxylate as the starting material.

-

Reduction: Lithium Aluminum Hydride (LAH) reduction of the ester to the alcohol.

-

Oxidation: Swern or IBX oxidation of the alcohol to the aldehyde.

Diagram 1: Synthesis & Degradation Logic

Caption: Synthesis proceeds via reduction of the stable ester to the alcohol, followed by controlled oxidation. Dotted lines indicate degradation pathways if handling protocols are breached.

Detailed Protocol: Swern Oxidation (Recommended)

This method avoids high temperatures, preserving the integrity of the aldehyde.

-

Activation: To a solution of oxalyl chloride (1.1 equiv) in dry DCM at -78°C, add DMSO (2.2 equiv) dropwise. Stir for 15 min.

-

Addition: Add 1-methyl-3-piperidinemethanol (1.0 equiv) in DCM dropwise. Maintain temperature < -60°C. Stir for 30 min.

-

Quenching: Add triethylamine (5.0 equiv) and allow the mixture to warm to room temperature over 1 hour.

-

Workup: Quench with saturated NH₄Cl. Extract with DCM.

-

Purification: If distillation is required, use Kugelrohr distillation under high vacuum (<1 mmHg) at the lowest possible temperature.

Handling, Stability & Storage

The piperidine nitrogen is basic, which can catalyze aldol condensations of the aldehyde moiety if the sample is neat and warm.

Storage Protocol (The "Cold Chain")

-

Atmosphere: Must be stored under Argon or Nitrogen .

-

Temperature: -20°C (Freezer) is mandatory for long-term storage (>24 hours).

-

Container: Amber glass vials with Teflon-lined caps to prevent UV-induced radical oxidation.

Diagram 2: Handling Decision Tree

Caption: Operational workflow for handling the aldehyde to minimize decomposition risks.

Applications in Drug Discovery

This scaffold is a "privileged structure" in medicinal chemistry, often serving as a bioisostere for other cyclic amines.

-

Reductive Amination: The most common application. Reacting this aldehyde with primary/secondary amines using STAB (Sodium Triacetoxyborohydride) yields 3-aminomethyl-piperidine derivatives.

-

Wittig Olefination: Used to extend the carbon chain at the 3-position, often for linking the piperidine ring to aromatic systems in antipsychotic drug development.

-

Fragment-Based Design: The 1-methylpiperidine motif provides a basic center (pKa ~10) that frequently interacts with Aspartate residues in GPCR binding pockets (e.g., Muscarinic M1/M4).

References

Safe Handling and Experimental Workflows for 1-Methylpiperidine-3-carbaldehyde: A Technical Guide

Introduction As a Senior Application Scientist, I frequently encounter the challenges of scaling up syntheses involving highly reactive, bifunctional intermediates. 1-Methylpiperidine-3-carbaldehyde (CAS: 99658-56-7) is a critical building block in drug development, often utilized in reductive aminations and chain-elongation reactions to construct complex piperidine scaffolds[1]. However, its dual functional nature—a basic tertiary amine coupled with a reactive aldehyde—imparts significant chemical instability and acute safety hazards. This guide deconstructs the mechanistic rationale behind its stringent storage requirements, details self-validating protocols for Schlenk line manipulations, and outlines emergency mitigation strategies for its UN 2924 classification.

Chemical Profile & Mechanistic Hazard Analysis

To design a safe experimental protocol, we must first understand the intrinsic reactivity of the molecule. The aldehyde moiety is highly susceptible to autoxidation in the presence of atmospheric oxygen, leading to the formation of the corresponding carboxylic acid. Simultaneously, the basic tertiary amine can catalyze aldol-type self-condensation if the temperature is not strictly controlled.

Table 1: Physicochemical and Hazard Profile of 1-Methylpiperidine-3-carbaldehyde

| Property / Parameter | Value / Classification |

| CAS Number | 99658-56-7 |

| Molecular Formula | C7H13NO |

| Molecular Weight | 127.18 g/mol |

| Storage Conditions | Inert atmosphere (Ar/N2), Store in freezer under -20°C |

| UN Classification | UN 2924 (Class 3, Subsidiary 8, PG III) |

| Signal Word | Danger |

| Hazard Statements (GHS) | H225, H302, H315, H318, H335 |

Causality of Hazards:

-

H225 (Highly Flammable Liquid and Vapor): The low molecular weight and high vapor pressure at ambient temperatures create explosive mixtures with air. Ignition can occur from static discharge or hot surfaces[2],.

-

H318 (Causes Serious Eye Damage) & H314 (Corrosivity): The tertiary amine acts as a strong localized base. Upon contact with biological moisture, it causes rapid saponification of lipids in skin and ocular tissue, necessitating its Class 8 (Corrosive) subsidiary transport classification[3],[4].

Causality in Storage & Handling

Why do we store this compound at -20°C under an inert atmosphere? The protocol is not arbitrary; it is a thermodynamic necessity.

-

Thermal Control (-20°C): Lowering the thermal energy of the system suppresses the activation energy required for intermolecular aldol condensation. If left at room temperature, the basic amine group will catalyze the nucleophilic attack of one molecule's alpha-carbon onto another's aldehyde carbon, resulting in a polymerized, useless tar[2].

-

Inert Atmosphere (Argon/Nitrogen): Oxygen acts as a radical initiator for the autoxidation of aldehydes. By displacing oxygen with Argon (which is heavier than air and provides a better "blanket" than Nitrogen), we prevent the formation of peroxy acid intermediates that ultimately degrade the reagent into a highly corrosive carboxylic acid[5].

Experimental Workflow: Safe Handling via Schlenk Line

Because 1-Methylpiperidine-3-carbaldehyde is both flammable and sensitive to oxidation, benchtop transfers are unacceptable. We must utilize a Schlenk line to ensure a strictly anhydrous and anaerobic environment[6],[7].

Self-Validating Protocol: Inert Transfer and Reaction Setup

-

Apparatus Preparation: Flame-dry a Schlenk flask containing a magnetic stir bar under dynamic vacuum (≤ 10⁻² Torr). Validation: The pressure gauge must hold steady at the baseline vacuum level when the pump is isolated, confirming no atmospheric leaks[7].

-

Purge Cycle: Backfill the flask with ultra-high purity (UHP) Argon. Repeat the vacuum-argon cycle three times. Causality: This mathematically dilutes residual atmospheric oxygen to sub-ppm levels, preventing autoxidation of the aldehyde[6].

-

Reagent Thawing: Remove the 1-Methylpiperidine-3-carbaldehyde from the -20°C freezer. Allow it to warm to ambient temperature while still sealed in a desiccator or under an argon blanket. Causality: Opening a cold vessel causes instantaneous condensation of atmospheric moisture, which can hydrate the aldehyde and ruin reaction stoichiometry[5].

-

Syringe Transfer: Purge a gas-tight syringe with Argon three times. Pierce the septum of the reagent bottle, draw the required volume, and transfer it to the Schlenk flask against a positive counter-flow of Argon[6].

-

Reaction Execution: Dilute with a rigorously degassed, anhydrous solvent (e.g., THF or DCM) and proceed with the downstream transformation (e.g., addition of a reducing agent for reductive amination).

Caption: Step-by-step logic for the anaerobic transfer of 1-Methylpiperidine-3-carbaldehyde.

Emergency Response & Spill Mitigation (UN 2924)

In the event of a spill, the dual hazards of flammability and corrosivity dictate a rapid, phased response. Water must be used cautiously, as the compound is a flammable liquid (Class 3) and may spread if not contained properly[3],.

Step-by-Step Mitigation Protocol:

-

Immediate Isolation: Evacuate non-essential personnel. Eliminate all ignition sources (hot plates, static discharges) immediately, as the vapor is heavier than air and can travel to a distant ignition source and flash back[4],.

-

PPE Upgrade: Responders must don a chemical-resistant suit, face shield, and a respirator with an organic vapor cartridge to protect against H335 (respiratory irritation) and H314 (corrosive burns)[2],.

-

Containment: Surround the spill with a non-combustible, inert absorbent material (e.g., dry sand or vermiculite). Causality: Combustible absorbents like sawdust can ignite upon contact with reactive corrosive liquids[4].

-

Neutralization: Because the compound contains a basic piperidine ring, carefully neutralize the absorbed spill with a dilute, weak acid (e.g., 5% citric acid solution) to form a stable, non-volatile salt. Validation: Check the pH of the slurry with indicator paper to ensure it is near neutral (pH 6-8) before final collection.

-

Disposal: Scoop the neutralized slurry using non-sparking tools into a chemically compatible, sealable hazardous waste container labeled appropriately for UN 2924[3],.

Caption: Phased emergency response pathway for UN 2924 flammable and corrosive liquid spills.

References

1.[1] BLD Pharm: Product Name : 1-Methylpiperidine-3-carbaldehyde . bldpharm.com. 1 2.[2] 99658-56-7|1-Methylpiperidine-3-carbaldehyde|BLD Pharm . bldpharm.com. 2 3.[6] Schlenk Line Safety . schlenklinesurvivalguide.com.6 4.[5] Water Reactive Chemicals - Flammable Liquids . uci.edu. 5 5.[3] UN 2924: Flammable liquids, corrosive, n.o.s. - Substance information . hazmattool.com. 3 6.[4] SAFETY DATA SHEET - Merck Millipore . merckmillipore.com. 4 7.[7] The Glassware Gallery: Schlenk Lines and Vacuum Lines . ilpi.com. 7 8. SAFETY DATA SHEET - Sigma-Aldrich . sigmaaldrich.com.

Sources

- 1. 99658-56-7|1-Methylpiperidine-3-carbaldehyde|BLD Pharm [bldpharm.com]

- 2. 99658-56-7|1-Methylpiperidine-3-carbaldehyde|BLD Pharm [bldpharm.com]

- 3. hazmattool.com [hazmattool.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. ehs.uci.edu [ehs.uci.edu]

- 6. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]

- 7. The Glassware Gallery: Schlenk Lines and Vacuum Lines [ilpi.com]

GHS Hazard Statements and Safe Handling Protocols for 1-Methylpiperidine-3-carbaldehyde in Drug Discovery

Executive Summary

1-Methylpiperidine-3-carbaldehyde (CAS: 99658-56-7) is a highly versatile bifunctional building block extensively utilized in medicinal chemistry and drug discovery. It is primarily deployed to incorporate the basic piperidine scaffold into target molecules via reductive amination[1]. However, its unique chemical structure imparts significant volatility, reactivity, and toxicity. As a Senior Application Scientist, I approach chemical safety not as a checklist, but as a system of physical and chemical causalities. This whitepaper deconstructs the Globally Harmonized System (GHS) hazard statements associated with 1-Methylpiperidine-3-carbaldehyde, explains the mechanistic reasons behind these hazards, and provides a field-proven, self-validating experimental methodology for its safe application.

Chemical Profile & Structural Causality of Hazards

To safely handle 1-Methylpiperidine-3-carbaldehyde, researchers must understand why it is hazardous. The compound's risk profile is directly dictated by its two functional groups: a tertiary amine embedded in a piperidine ring, and a pendant aliphatic aldehyde.

According to standardized safety data [2], the compound triggers five critical GHS hazard statements. The structural causality for each is as follows:

-

H225 (Highly flammable liquid and vapor): The low molecular weight (127.18 g/mol ) combined with the volatile aldehyde moiety results in a high vapor pressure and a low flash point. In the presence of ambient oxygen, the vapor can easily reach its lower explosive limit (LEL)[3].

-

H315 (Causes skin irritation) & H318 (Causes serious eye damage): The tertiary amine nitrogen is a moderate base (typical piperidine pKa ~10). Upon contact with physiological moisture, it rapidly saponifies lipids and disrupts the local acid mantle. Simultaneously, the electrophilic aldehyde carbon cross-links proteins and forms Schiff bases with biological amines in the cornea, leading to irreversible tissue denaturation[2].

-

H335 (May cause respiratory irritation): The inherent volatility of the compound allows the basic amine and reactive aldehyde to easily vaporize, aggressively reacting with the mucous membranes of the respiratory tract upon inhalation[2].

-

H302 (Harmful if swallowed): Ingestion leads to rapid gastrointestinal absorption of the lipophilic piperidine core, resulting in systemic alkaloid-like toxicity[2].

GHS Hazard Deconstruction & Risk Mitigation Matrix

A robust safety protocol pairs every chemical hazard with a specific, non-negotiable engineering control or Personal Protective Equipment (PPE) requirement.

| GHS Code | Hazard Statement | Chemical Causality | Required Mitigation / Engineering Control |

| H225 | Highly flammable liquid and vapor | High volatility, low flash point | Schlenk line (Ar/N2), grounded equipment, exclusion of ignition sources. |

| H302 | Harmful if swallowed | GI absorption of lipophilic amine | Prohibition of mouth pipetting, strict laboratory hygiene. |

| H315 | Causes skin irritation | Basic amine disrupts skin pH | Nitrile or butyl rubber gloves, fully buttoned lab coat. |

| H318 | Causes serious eye damage | Corneal protein denaturation | Splash-proof chemical goggles combined with a full face shield. |

| H335 | May cause respiratory irritation | Mucosal reactivity of vapors | Class II Fume Hood with continuously verified face velocity. |

Experimental Workflow Visualization

The following diagram maps the logical relationship between the compound's intrinsic GHS hazards and the necessary experimental workflow. This visualization ensures a self-validating safety loop where every hazard is actively neutralized by a procedural step.

Safety-validated experimental workflow for handling 1-Methylpiperidine-3-carbaldehyde.

Step-by-Step Methodology: Safe Execution of Reductive Amination

Reductive amination is the premier method for coupling 1-Methylpiperidine-3-carbaldehyde with target amines. In modern drug discovery, is the industry-standard reducing agent[1]. STAB is preferred over sodium cyanoborohydride because it is milder, highly selective for imines over aldehydes, and avoids the generation of highly toxic hydrogen cyanide gas[4].

Protocol: Synthesis of a Substituted 1-Methylpiperidin-3-yl-methanamine

-

Step 1: Inert Atmosphere Setup (Mitigates H225)

-

Action: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge the vessel with Argon for 15 minutes using a Schlenk line.

-

Causality: Displacing oxygen and ambient moisture prevents the flash ignition of the highly flammable aldehyde vapors (H225) and protects the moisture-sensitive STAB reagent from premature hydrolysis[5].

-

-

Step 2: Reagent Transfer (Mitigates H318, H335)

-

Action: Inside a certified fume hood, don a face shield over safety goggles, and double-layer nitrile gloves. Using a gas-tight syringe, transfer 1.0 equivalent of 1-Methylpiperidine-3-carbaldehyde and 1.05 equivalents of the primary amine into the flask. Dissolve in anhydrous 1,2-dichloroethane (DCE)[6].

-

Causality: Fume hood containment captures the severely irritating vapors (H335), while the face shield protects against splash-induced corneal denaturation (H318). DCE is the optimal solvent as it solubilizes the reagents without reacting with STAB[4].

-

-

Step 3: Imine Formation and Reduction

-

Action: Stir the mixture at room temperature for 1-2 hours to drive imine formation. Cool the flask to 0°C using an ice bath. Portion-wise, add 1.5 equivalents of STAB[1].

-

Causality: Pre-forming the imine minimizes the risk of STAB directly reducing the unhindered aliphatic aldehyde. Cooling to 0°C controls the exothermic hydride transfer, preventing solvent boiling and mitigating fire risks (H225)[4].

-

-

Step 4: In Situ Quenching and Workup

-

Action: After 12 hours of stirring at room temperature, carefully quench the reaction by adding saturated aqueous NaHCO₃ dropwise until gas evolution ceases.

-

Causality: The basic aqueous quench neutralizes unreacted STAB (releasing harmless H₂ gas) and safely partitions the newly formed lipophilic amine into the organic layer, eliminating residual reactive hydride species.

-

Emergency Response & Self-Validating Safety Protocols

A protocol is only trustworthy if it is self-validating. Researchers must rely on continuous physical feedback loops to ensure safety systems are active before handling 1-Methylpiperidine-3-carbaldehyde.

-

Ventilation Validation (H335): Before opening the reagent bottle, visually verify that the fume hood monitor reads a face velocity of at least 100 feet per minute (fpm). The absence of an audible airflow alarm validates the mitigation of respiratory hazards.

-

Inert Gas Validation (H225): Observe the bubbler on the Schlenk line. A steady rate of 1-2 bubbles per second provides physical proof of positive Argon pressure, guaranteeing the exclusion of oxygen and actively mitigating flammability risks.

-

Spill Response: In the event of a spill, immediately extinguish all ignition sources. Do not use water , as it will spread the flammable liquid and potentially react with nearby reducing agents. Absorb the spill with inert materials (e.g., sand or vermiculite) and dispose of it in a sealed, halogen-free organic waste container.

References

Sources

- 1. merckmillipore.com [merckmillipore.com]

- 2. 99658-56-7|1-Methylpiperidine-3-carbaldehyde|BLD Pharm [bldpharm.com]

- 3. chemsafetypro.com [chemsafetypro.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

Spectroscopic data for 1-Methylpiperidine-3-carbaldehyde (NMR, IR)

Technical Analysis: Spectroscopic Characterization of 1-Methylpiperidine-3-carbaldehyde

Executive Summary & Structural Dynamics

1-Methylpiperidine-3-carbaldehyde is a critical pharmacophore intermediate, frequently employed in the synthesis of muscarinic agonists (e.g., Talsaclidine analogs) and Alzheimer’s disease therapeutics. Its characterization presents unique challenges due to the coexistence of a basic tertiary amine and a reactive aldehyde functionality within the same molecule.

Structural Instability Warning: Unlike its ester precursors, this aldehyde is thermodynamically prone to:

-

Epimerization: The C3 position is acidic (

-to-carbonyl). In the presence of the internal basic amine or external bases, the chiral center racemizes rapidly. -

Hydration/Polymerization: On exposure to moisture, it forms gem-diols (hydrates). In concentrated forms, it may undergo self-aldol condensation.

Handling Protocol:

-

Storage: Store under Argon at -20°C.

-

Analysis: Analyze immediately upon isolation. Avoid protic solvents (MeOH, H2O) for NMR unless observing hydrate formation.

Spectroscopic Profile: Infrared (IR) Spectroscopy

The IR spectrum provides the most rapid confirmation of the oxidation state (Alcohol

Diagnostic Bands

| Functional Group | Wavenumber ( | Intensity | Assignment / Notes |

| Aldehyde C-H | 2700 – 2850 | Medium | Fermi Resonance Doublet. Two distinct bands characteristic of the aldehyde C-H stretch. |

| Bohlmann Bands | 2700 – 2800 | Weak-Med | C-H stretches anti-periplanar to the Nitrogen lone pair. Note: These often overlap with the lower frequency aldehyde C-H band. |

| Carbonyl (C=O) | 1720 – 1735 | Strong | Sharp aldehyde carbonyl stretch. Distinct from ester precursors (~1735-1750 |

| C-N Stretch | 1100 – 1250 | Medium | Aliphatic amine C-N stretching vibrations. |

Nuclear Magnetic Resonance (NMR) Analysis

Solvent Selection:

-

: Standard, but trace acidity can protonate the nitrogen, causing chemical shift variations (

- (Benzene-d6): Recommended for superior resolution of ring protons and to avoid acid-catalyzed epimerization during acquisition.

NMR Data (400 MHz, )

Note: Chemical shifts are representative. Exact values depend on concentration and pH.

| Position | Shift ( | Multiplicity | Integral | Coupling ( | Assignment Logic |

| -CHO | 9.65 | d or s | 1H | Diagnostic. Aldehyde proton. Distinctive downfield shift. | |

| N-CH3 | 2.28 | s | 3H | - | N-Methyl singlet. Sharp and intense. |

| H-2 (eq) | 2.85 – 2.95 | dd | 1H | Protons adjacent to N are deshielded. Equatorial H is further downfield. | |

| H-2 (ax) | 1.95 – 2.10 | td | 1H | - | Axial proton adjacent to N. |

| H-6 (eq) | 2.75 – 2.85 | m | 1H | - | Adjacent to N. |

| H-6 (ax) | 1.85 – 1.95 | m | 1H | - | Adjacent to N. |

| H-3 | 2.45 – 2.55 | m | 1H | - | |

| H-4, H-5 | 1.20 – 1.70 | m | 4H | Complex | Remaining ring methylene protons. |

NMR Data (100 MHz, )

| Carbon | Shift ( | Type | Assignment |

| C=O | 203.5 | CH | Aldehyde Carbonyl. Key indicator of successful synthesis. |

| C-2 | 56.2 | ||

| C-6 | 55.8 | ||

| N-CH3 | 46.4 | N-Methyl group. | |

| C-3 | 48.1 | ||

| C-4 | 24.5 | ||

| C-5 | 24.2 |

Experimental Protocol: Synthesis & Isolation

The most reliable route to high-purity 1-methylpiperidine-3-carbaldehyde is the Swern Oxidation of the corresponding alcohol (1-methyl-3-piperidinemethanol). Direct reduction of the ester often leads to over-reduction to the alcohol.

Workflow Visualization

Caption: Optimized Swern Oxidation workflow for isolating labile amino-aldehydes.

Detailed Methodology

-

Activation: To a flame-dried flask under Argon, add oxalyl chloride (1.2 equiv) in dry DCM. Cool to -78°C. Add dry DMSO (2.4 equiv) dropwise. Stir for 15 min.

-

Oxidation: Add 1-methyl-3-piperidinemethanol (1.0 equiv) in DCM dropwise, maintaining temperature below -70°C. Stir for 45 min.

-

Termination: Add triethylamine (5.0 equiv) dropwise. The mixture will turn white/cloudy. Allow to warm to 0°C over 30 minutes.

-

Workup: Quench with saturated

. Extract rapidly with DCM (-

Critical Step: Wash organic layer with brine, dry over

, and concentrate in vacuo without heating (water bath < 25°C).

-

-

Purification: The crude oil is often pure enough for immediate use. If purification is required, use Kugelrohr distillation under high vacuum. Do not use silica chromatography (the aldehyde will degrade/stick to silica due to the amine).

Troubleshooting & Quality Control

| Issue | Observation | Root Cause | Solution |

| Missing Aldehyde Signal | NMR: No signal at 9.6 ppm; new signals at 4-5 ppm. | Hydrate Formation. | Sample is wet. Dry with |

| Complex Multiplets | NMR: Double sets of peaks. | Rotamers/Epimers. | Check if C3 has racemized. If intentional, report as diastereomers. |

| Low Yield | Low mass recovery. | Volatility. | The aldehyde is volatile. Do not apply high vacuum for extended periods during solvent removal. |

References

-

PubChem. Compound Summary for CID 351626, Methyl piperidine-3-carboxylate (Precursor Data). National Library of Medicine (US). [Link]

-

National Institute of Standards and Technology (NIST). 1-Piperidinecarboxaldehyde IR Spectrum (Analog Reference). NIST Mass Spectrometry Data Center.[1] [Link]

-

Journal of Medicinal Chemistry. Synthesis of Muscarinic Agonists. (General reference for piperidine aldehyde synthesis protocols). [Link]

Sources

Methodological & Application

Reactions involving 1-Methylpiperidine-3-carbaldehyde

Application Note: Functionalization Strategies for 1-Methylpiperidine-3-carbaldehyde

Abstract

1-Methylpiperidine-3-carbaldehyde (CAS: 20173-04-0) is a critical chiral building block in the synthesis of muscarinic agonists, antihistamines, and sigma-receptor ligands.[1] Its piperidine core serves as a pharmacophore, while the C3-formyl group offers a versatile handle for divergent synthesis. However, its dual nature—containing both a basic tertiary amine and an oxidation-prone aldehyde—presents unique challenges in handling and purification. This guide details optimized protocols for reductive amination and carbon-carbon bond formation, emphasizing methods that preserve the integrity of the basic nitrogen and minimize racemization at the C3 position.

Part 1: Chemical Profile & Critical Handling

The successful utilization of 1-Methylpiperidine-3-carbaldehyde requires strict adherence to storage and handling protocols to prevent degradation.

Chemical Profile:

-

Structure: A piperidine ring N-methylated at position 1, with an aldehyde moiety at position 3.[1]

-

Reactivity: The C3 proton is

-to the carbonyl, making it susceptible to enolization and subsequent racemization under strong basic conditions. The N1 nitrogen is basic (pKa ~10 for conjugate acid), requiring careful pH management during workup.[1] -

Stability: The aldehyde is highly prone to air oxidation to the corresponding carboxylic acid (1-methylpiperidine-3-carboxylic acid).

Handling Protocols:

-

Storage: Must be stored under an inert atmosphere (Argon/Nitrogen) at 2–8°C.

-

Quality Control (Pre-Reaction): Always acquire a

H-NMR in CDCl-

Pass: Distinct aldehyde proton singlet/doublet at

9.6–9.8 ppm. -

Fail: Appearance of broad exchangeable singlets (carboxylic acid) or loss of the aldehyde peak.

-

-

Purification: If oxidation is detected (>5%), purify via vacuum distillation (if liquid) or rapid filtration through a basic alumina plug (to trap acids) immediately prior to use.[1]

Part 2: Reaction Decision Framework

The following decision tree guides the selection of synthetic pathways based on the desired target pharmacophore.

Figure 1: Synthetic decision matrix for C3-functionalization. Blue paths indicate nitrogen retention; Green paths indicate carbon chain extension.

Part 3: Core Protocol A – Reductive Amination

Context: This is the most frequent transformation for this scaffold. The use of Sodium Triacetoxyborohydride (STAB) is preferred over Sodium Cyanoborohydride due to lower toxicity and better control over pH, which is critical for maintaining the imine equilibrium without protonating the piperidine nitrogen to the point of inactivity.

Reagents & Materials:

-

Substrate: 1-Methylpiperidine-3-carbaldehyde (1.0 equiv)[1]

-

Amine Partner: Primary or Secondary Amine (1.1–1.2 equiv)[1]

-

Reductant: Sodium Triacetoxyborohydride (STAB) (1.4–1.5 equiv)[1]

-

Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)[1]

-

Additive: Glacial Acetic Acid (1.0–2.0 equiv) – Crucial for catalyzing imine formation.[1]

Step-by-Step Protocol:

-

Imine Formation (The Equilibrium Step):

-

In a flame-dried round-bottom flask under N

, dissolve the aldehyde (1.0 equiv) and the amine (1.1 equiv) in DCE (0.2 M concentration). -

Add Glacial Acetic Acid (1.0 equiv).

-

Scientific Logic:[2][3][4][5][6][7] The acetic acid buffers the solution. It protonates the carbonyl oxygen to facilitate nucleophilic attack by the amine, but the medium remains acidic enough to prevent the basic piperidine nitrogen from interfering, yet not so acidic that the nucleophilic amine is fully protonated and deactivated.

-

Stir at Room Temperature (RT) for 30–60 minutes.

-

-

Reduction (The Irreversible Step):

-

Add STAB (1.4 equiv) in one portion.

-

Stir at RT for 4–16 hours. Monitor by LC-MS (consumption of imine mass).[3]

-

-

Workup (The "Self-Validating" Purification):

-

Quench: Add saturated aqueous NaHCO

until gas evolution ceases. -

Extraction: Extract with DCM (3x).

-

Phase Check: The product contains a basic piperidine nitrogen. It will reside in the organic layer only if the pH is >9.

-

Wash: Wash combined organics with brine, dry over Na

SO

-

-

Purification:

-

Flash chromatography using DCM:MeOH:NH

OH (e.g., 90:9:1).[1] The ammonia is required to elute the basic amine product from the silica gel.

-

Part 4: Core Protocol B – Wittig Olefination

Context: Used to extend the carbon chain.

Risk Warning: The conditions for Wittig reactions (strong base) can deprotonate the C3 position (

Reagents:

-

Phosphonium Salt: Methyltriphenylphosphonium bromide (or derivative) (1.2 equiv)[1]

-

Base: Potassium tert-butoxide (KOtBu) (1.3 equiv)[1]

-

Solvent: Anhydrous THF

Step-by-Step Protocol:

-

Ylide Generation:

-

Suspend the phosphonium salt in THF at 0°C under Argon.

-

Add KOtBu portion-wise. The solution should turn bright yellow/orange (ylide formation).

-

Stir for 30–45 minutes at 0°C.

-

-

Addition:

-

Cool the ylide solution to -78°C (Dry ice/acetone bath). Low temperature is critical to minimize racemization.

-

Add 1-Methylpiperidine-3-carbaldehyde (dissolved in minimal THF) dropwise over 10 minutes.

-

-

Reaction:

-

Allow the reaction to warm slowly to RT over 2 hours.

-

Checkpoint: TLC will show the disappearance of the polar aldehyde and appearance of a less polar alkene.

-

-

Workup (Acid-Base Extraction Strategy):

-

This molecule allows a "chemical purification."

-

Step A: Extract the reaction mixture with 1N HCl. The product (basic nitrogen) moves to the aqueous phase; Triphenylphosphine oxide (TPPO) remains in the organic phase.

-

Step B: Wash the aqueous layer with Ether (removes remaining TPPO).

-

Step C: Basify the aqueous layer (pH >12) with NaOH pellets or 6N NaOH.

-

Step D: Extract the free base product into DCM or Ether.

-

Part 5: Troubleshooting & Quality Control

| Observation | Probable Cause | Corrective Action |

| Low Yield (Reductive Amination) | Aldehyde oxidation prior to reaction. | Check starting material H-NMR. Distill if COOH > 5%. |

| No Reaction (Reductive Amination) | Imine failed to form (pH too high/low). | Ensure Acetic Acid was added. If amine is an HCl salt, add Et3N (1 equiv) to freebase it first.[1] |

| Racemization (Wittig) | Base was too strong or Temp too high. | Use HWE conditions (Masamune-Roush) with LiCl/DBU or conduct Wittig at -78°C strictly. |

| TPPO Contamination | Poor separation during column. | Use the Acid-Base extraction workup described in Protocol B to remove neutral byproducts. |

Part 6: Visualizing the Workflow

The following diagram illustrates the critical "Acid-Base Workup" logic required for cleaning up reactions involving this basic scaffold.

Figure 2: Acid-Base extraction workflow for removing neutral impurities (like Phosphine oxides) from the basic piperidine product.

References

-

Abdel-Magid, A. F., et al. (1996).[1][8] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

-

Sigma-Aldrich. "Product Specification: 1-Methylpiperidine-3-carboxylic acid (Oxidation Product)." [1]

-

Ma, D., et al. (2003).[1] "CuI-Catalyzed Coupling Reaction of Aryl Halides with beta-Amino Acids." Organic Letters. (Demonstrates piperidine scaffold stability).

-

Vedejs, E., et al. (1990).[1][4] "Mechanism of the Wittig Reaction: The Role of Substituents at Phosphorus." Journal of the American Chemical Society.[4][8]

-

BenchChem. "Optimizing Reductive Amination for Piperidine Synthesis."

Sources

- 1. mdpi.com [mdpi.com]

- 2. 1-Methylpiperidine | 626-67-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. benchchem.com [benchchem.com]

- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 5. researchgate.net [researchgate.net]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. mdpi.com [mdpi.com]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Use of 1-Methylpiperidine-3-carbaldehyde in pharmaceutical synthesis

Application Note: Strategic Utilization of 1-Methylpiperidine-3-carbaldehyde in Pharmaceutical Synthesis

Part 1: Executive Summary & Strategic Value

1-Methylpiperidine-3-carbaldehyde (CAS: 20665-36-7) is a "privileged scaffold" precursor in medicinal chemistry, particularly for Central Nervous System (CNS) targets.[1] Its value lies in the 3-substituted piperidine ring, a motif found in numerous GPCR ligands (Muscarinic M1/M4 agonists, Histamine H3 antagonists) and kinase inhibitors.

Unlike its 4-substituted counterpart, the 3-isomer introduces a chiral center (

Part 2: Chemical Profile & Critical Handling

Compound Identity:

-

IUPAC Name: 1-Methylpiperidine-3-carbaldehyde[1]

-

CAS: 20665-36-7[1]

-

Molecular Weight: 127.19 g/mol [1]

-

Appearance: Colorless to light yellow liquid (oxidizes to brown).[1]

Stability & Storage (The "Self-Validating" System):

Aldehydes with

-

Oxidation Check: Before use, acquire a

-NMR.[1] A diagnostic singlet at -

Purification: If degraded, purify via bisulfite adduct formation (solid) followed by basic release, rather than distillation, to avoid thermal polymerization.

-

Storage: Store under Argon at -20°C.

Part 3: Core Application – Reductive Amination

Context: This is the primary reaction used to tether the piperidine ring to aromatic pharmacophores (e.g., in the synthesis of muscarinic agonists like Xanomeline analogs).

The Challenge: The basic nitrogen of the piperidine ring can act as an internal catalyst, promoting enamine formation over imine formation, leading to side products.

Protocol 1: Chemoselective Reductive Amination

Standard Reagents: NaBH(OAc)₃ / DCE / AcOH[1]

Step-by-Step Methodology:

-

Imine Pre-equilibrium (Critical Step):

-

Charge a reaction vessel with 1-Methylpiperidine-3-carbaldehyde (1.0 equiv) and the target Amine (1.1 equiv) in 1,2-Dichloroethane (DCE).[1]

-

Add Acetic Acid (AcOH) (1.5 - 2.0 equiv).[1]

-

Scientist's Insight: Do not add the reducing agent yet.[1] The AcOH buffers the basic piperidine and catalyzes imine formation. Stir for 30-60 minutes.

-

Validation: Monitor by TLC or LCMS.[1] Look for the disappearance of the aldehyde peak.

-

-

Reduction:

-

Quench & Workup:

Data: Reducing Agent Selection Guide

| Reagent | Selectivity | Toxicity | Recommended Use |

| NaBH(OAc)₃ | High | Low | Standard. Best for most amines.[1] |

| NaCNBH₃ | High | High | Use only if STAB fails (sterically hindered amines).[1] |

| NaBH₄ | Low | Low | Avoid. Reduces aldehyde to alcohol too fast.[1] |

| H₂ / Pd-C | High | Low | Good for large scale, but risks de-benzylation elsewhere.[1] |

Visualization: Reductive Amination Workflow

Caption: Figure 1. Optimized workflow for reductive amination, highlighting the critical acid-buffering step to ensure imine selectivity.

Part 4: Core Application – C-C Bond Formation (Wittig/HWE)[1]

Context: Extending the carbon chain at the C3 position is vital for creating linkers in fragment-based drug design.

The Risk: Epimerization.

The C3 proton is

Protocol 2: Epimerization-Free Homologation

Recommended: Horner-Wadsworth-Emmons (HWE) or Masamune-Roush conditions.[1]

-

Reagent Preparation:

-

Reaction:

-

Suspend LiCl (1.2 equiv) in dry MeCN.[1] Add the phosphonate (1.1 equiv) and DBU (1.0 equiv).[1] Stir 15 min.

-

Add 1-Methylpiperidine-3-carbaldehyde dropwise at 0°C.

-

Mechanism:[1][4][5][6] The lithium cation coordinates the phosphonate and the aldehyde oxygen, increasing reactivity without requiring a "hard" base that would deprotonate C3.

-

-

Outcome:

Part 5: Strategic Insight – Stereochemical Control

The 3-position is chiral.[1] Accessing specific isomers is a high-value capability.[1]

-

Thermodynamic Control: The trans-isomer (substituents equatorial) is generally more stable.[1] Treating the aldehyde with dilute base (e.g., K2CO3 in MeOH) will equilibrate a cis/trans mixture toward the trans-isomer.

-

Kinetic Access: To access the cis-isomer (often higher energy), one must usually proceed via reduction of a pyridine precursor or specific asymmetric hydrogenation, rather than manipulating the aldehyde directly.

Visualization: Reactivity & Stereocontrol

Caption: Figure 2. Strategic reactivity map. Note the specific reagent choices (LiCl/DBU, NaBH(OAc)3) dictated by the substrate's sensitivity.

Part 6: References

-

Chemical Identity & Properties: PubChem Compound Summary for CID 12291 (1-Methylpiperidine derivatives). National Center for Biotechnology Information (2023).[1]Link[1]

-

Reductive Amination Methodology: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. (Standard protocol adaptation). Link[1]

-

Muscarinic Agonist Synthesis: Sauerberg, P., et al. "Muscarinic agonists. Synthesis and structure-activity relationships of 1,2,5-thiadiazole analogues." Journal of Medicinal Chemistry, 35(23), 4334-4349. (Demonstrates use of 3-substituted piperidines). Link

-

Epimerization of Piperidines: Walker, M. M., et al. "Highly Diastereoselective Functionalization of Piperidines by Photoredox-Catalyzed α-Amino C–H Arylation and Epimerization."[7] Journal of the American Chemical Society, 142(18), 8194–8202. (Discusses thermodynamic control of piperidine stereocenters). Link

-

Safety Data: Fisher Scientific Safety Data Sheet: N-Methylpiperidine derivatives.[1] Link

Sources

- 1. N-Methylpiperidine | C6H13N | CID 12291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. air.unimi.it [air.unimi.it]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 7. General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: 1-Methylpiperidine-3-carbaldehyde in Agrochemical Discovery

Abstract

This technical guide outlines the strategic application of 1-Methylpiperidine-3-carbaldehyde (CAS: 99658-56-7) as a pivotal intermediate in the synthesis of next-generation agrochemicals. Unlike its more common 4-substituted counterparts, the 3-formyl isomer offers unique stereoelectronic properties that influence binding affinity in sterol biosynthesis inhibitors (fungicides) and nicotinic acetylcholine receptor modulators (insecticides). This document provides validated protocols for reductive amination and oxime ether synthesis, supported by mechanistic insights and quality control standards.

Chemical Profile & Strategic Utility

Compound Identification

-

IUPAC Name: 1-Methylpiperidine-3-carbaldehyde

-

CAS Number: 99658-56-7[1]

-

Molecular Formula: C

H -

Molecular Weight: 127.19 g/mol

-

Appearance: Colorless to pale yellow liquid[3]

-

Solubility: Miscible in DCM, THF, Acetonitrile; soluble in water (pH dependent).

Strategic Value in Crop Protection

In agrochemical design, the piperidine ring is a "privileged scaffold," appearing in commercial fungicides (e.g., Fenpropidin) and plant growth regulators (e.g., Mepiquat).

-

Conformational Bias: The 3-substituent adopts a pseudo-equatorial or axial position depending on protonation state and solvent, allowing for fine-tuning of the vector by which the pharmacophore exits the binding pocket.

-

Metabolic Stability: The N-methyl group blocks rapid N-dealkylation in certain metabolic pathways, while the 3-position is less sterically hindered than the 2-position but more chirally distinct than the 4-position.

-

Reactivity: The aldehyde moiety serves as a versatile "chemical handle" for C-N (reductive amination), C=C (Wittig/Horner-Wadsworth-Emmons), and C=N (oxime/hydrazone) bond formations.

Application I: Synthesis of Piperidine-Based Fungicides

Target Class: Sterol Biosynthesis Inhibitors (SBIs) – Morpholine/Piperidine type (Targeting

Mechanistic Rationale

The objective is to link the lipophilic tail (often an aryl group) to the piperidine headgroup. The 3-formyl group allows for the introduction of a spacer via Reductive Amination . This method is preferred over alkylation due to milder conditions and higher chemoselectivity.

Experimental Protocol: Reductive Amination

Reaction: 1-Methylpiperidine-3-carbaldehyde + 4-tert-butylbenzylamine

Materials

-

Substrate: 1-Methylpiperidine-3-carbaldehyde (1.0 equiv)

-

Amine: 4-tert-butylbenzylamine (1.1 equiv)

-

Reductant: Sodium triacetoxyborohydride (STAB, NaBH(OAc)

) (1.5 equiv) -

Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Additive: Acetic Acid (AcOH) (1.0 equiv) – Critical for imine formation catalysis.

Step-by-Step Methodology

-

Imine Formation:

-

In a dry round-bottom flask under N

, dissolve 1-Methylpiperidine-3-carbaldehyde (5 mmol, 636 mg) in DCE (20 mL). -

Add 4-tert-butylbenzylamine (5.5 mmol, 898 mg) followed by AcOH (5 mmol, 300 mg).

-

Checkpoint: Stir at room temperature for 1-2 hours. Monitor by TLC or LC-MS to confirm the disappearance of the aldehyde and formation of the imine intermediate (

).

-

-

Reduction:

-

Cool the mixture to 0°C.

-

Add NaBH(OAc)

(7.5 mmol, 1.59 g) portion-wise over 15 minutes. Note: STAB is used over NaBH -

Allow the reaction to warm to room temperature and stir overnight (12-16 h).

-

-

Quench & Workup:

-

Quench with saturated aqueous NaHCO

(20 mL). Stir vigorously for 30 mins to decompose boron complexes. -

Extract with DCM (3 x 20 mL).

-

Wash combined organics with brine, dry over anhydrous Na

SO

-

-

Purification:

-

The crude oil is often pure enough for screening. For high purity (>95%), purify via flash column chromatography (Silica gel; Eluent: DCM/MeOH/NH

OH 90:9:1).

-

Data Summary & QC Criteria

| Parameter | Acceptance Criteria | Method |

| Purity | > 95% | HPLC (254 nm) |

| Identity | Mass Ion [M+H]+ | LC-MS (ESI) |

| Residual Solvent | < 0.5% wt/wt | 1H NMR |

| Yield | > 75% | Gravimetric |

Application II: Insecticidal Oxime Ether Development

Target Class: Novel Nicotinic Acetylcholine Receptor (nAChR) Modulators.

Mechanistic Rationale

Oxime ethers are established pharmacophores in insecticides (e.g., Pyrethroid precursors, oxime carbamates). Converting the 3-carbaldehyde to an oxime ether introduces rigidity and a specific hydrogen-bond acceptor vector, crucial for fitting into the electronegative sub-pocket of insect nAChRs.

Experimental Protocol: Condensation

Reaction: 1-Methylpiperidine-3-carbaldehyde +

Step-by-Step Methodology

-

Preparation:

-

Dissolve

-Benzylhydroxylamine hydrochloride (1.2 equiv) in Ethanol/Water (4:1 v/v). -

Add Sodium Acetate (1.5 equiv) to buffer the solution (pH ~4-5 is optimal for oxime formation).

-

-

Addition:

-

Add 1-Methylpiperidine-3-carbaldehyde (1.0 equiv) dropwise to the stirred solution at room temperature.

-

Thermodynamics: The reaction is slightly exothermic. Stir at ambient temperature for 4 hours.

-

-

Workup:

-

Concentrate ethanol under reduced pressure.

-

Basify the aqueous residue to pH 9 using 1M NaOH (to ensure the piperidine nitrogen is free-base).

-

Extract with Ethyl Acetate.[4]

-

-

Isomer Separation:

-

Oxime formation typically yields a mixture of E and Z isomers.

-

Optimization: Use preparative HPLC or careful crystallization to separate isomers if biological data suggests stereospecific activity.

-

Visualized Workflows

Synthesis Decision Tree

The following diagram illustrates the decision logic for functionalizing 1-Methylpiperidine-3-carbaldehyde based on the target agrochemical class.

Figure 1: Divergent synthetic pathways for fungicidal and insecticidal lead generation using the 3-formyl piperidine core.

Reductive Amination Mechanism

Understanding the mechanism is vital for troubleshooting low yields.

Figure 2: Mechanistic flow of Reductive Amination. Acid catalysis facilitates Iminium formation, the specific substrate for STAB reduction.

Safety & Handling

-

Toxicity: Piperidine derivatives can be toxic if inhaled or absorbed. 1-Methylpiperidine-3-carbaldehyde causes skin and eye irritation (H315, H319).

-

Reactivity: As an aldehyde, it is susceptible to oxidation to the carboxylic acid. Store under inert gas (Argon/Nitrogen) at 2-8°C.

-

Waste: Aqueous waste from reductive amination contains Boron salts; dispose of according to local hazardous waste regulations.

References

-

Matassini, C., et al. (2020). "The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines." Chimica Oggi, 38(2).

-

Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.

-

Donate, P. M., & Frederico, D. (2019).[5] "Synthesis of New Agrochemicals." Sustainable Agrochemistry, Springer.

-

Yang, X., et al. (2024).[6] "Discovery of novel piperidine-containing thymol derivatives as potent antifungal agents for crop protection."[6][7] Pest Management Science, 80(10).[6]

-

BenchChem. (2025).[4] "3-Methylpiperidine as a Versatile Precursor for Novel Agrochemicals." Application Note.

Sources

- 1. 99658-56-7|1-Methylpiperidine-3-carbaldehyde|BLD Pharm [bldpharm.com]

- 2. 1-Methylpiperidine-4-carbaldehyde hydrochloride | CAS 50675-21-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. CAS 50675-21-3: 1-Methyl-4-piperidinecarboxaldehyde [cymitquimica.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Discovery of novel piperidine-containing thymol derivatives as potent antifungal agents for crop protection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Versatile Role of 1-Methylpiperidine-3-carbaldehyde in the Synthesis of Novel Heterocyclic Scaffolds

Introduction

In the landscape of modern medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures, incorporating atoms other than carbon, are prevalent in a vast array of pharmaceuticals and biologically active molecules. Among the myriad of starting materials available to the synthetic chemist, 1-methylpiperidine-3-carbaldehyde stands out as a versatile and valuable building block. Its unique structure, combining a reactive aldehyde functionality with a saturated nitrogen-containing ring, provides a gateway to a diverse range of complex heterocyclic systems. This guide provides an in-depth exploration of the applications of 1-methylpiperidine-3-carbaldehyde in heterocyclic synthesis, complete with detailed protocols and mechanistic insights for researchers and professionals in the field.

The strategic importance of the piperidine moiety in drug design cannot be overstated. It is a common scaffold found in numerous FDA-approved drugs, contributing to favorable pharmacokinetic properties such as improved solubility and bioavailability. The presence of the tertiary amine in 1-methylpiperidine-3-carbaldehyde offers a handle for further functionalization and can influence the overall basicity and polarity of the final molecule. The aldehyde group, an electrophilic center, readily participates in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, making it an ideal starting point for the construction of fused and substituted heterocyclic rings.

This document will delve into specific applications of 1-methylpiperidine-3-carbaldehyde in the synthesis of medicinally relevant heterocyclic families, including pyridines and pyrazolo[1,5-a]pyrimidines. The protocols provided are designed to be robust and reproducible, offering a practical resource for the synthesis of novel compounds for biological screening and lead optimization.

Core Synthetic Pathways

The reactivity of 1-methylpiperidine-3-carbaldehyde is primarily centered around the electrophilic nature of the aldehyde carbon. This allows for its participation in a range of classical and multicomponent reactions to construct various heterocyclic cores. The general synthetic strategies often involve the initial reaction of the aldehyde with a nucleophile, followed by an intramolecular cyclization or a subsequent reaction with another component.

Caption: Key synthetic routes utilizing 1-methylpiperidine-3-carbaldehyde.

I. Synthesis of Substituted 2-Amino-3-cyanopyridines

The synthesis of 2-amino-3-cyanopyridine derivatives is of significant interest due to their wide range of biological activities, including antimicrobial, antiviral, and antitumor properties.[1][2] These compounds are often synthesized through a multicomponent reaction involving an aldehyde, an active methylene nitrile (such as malononitrile), and a source of ammonia or an amine.

Mechanistic Insight: The Tandem Knoevenagel-Michael-Cyclization Pathway